beta-Butyrolactone

Catalog No.
S585765
CAS No.
3068-88-0
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Butyrolactone

CAS Number

3068-88-0

Product Name

beta-Butyrolactone

IUPAC Name

4-methyloxetan-2-one

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3

InChI Key

GSCLMSFRWBPUSK-UHFFFAOYSA-N

SMILES

CC1CC(=O)O1

Solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)

Synonyms

3-Hydroxybutyric Acid β-Lactone; β-Hydroxybutyric Acid Lactone; (RS)-β-Butyrolactone; (±)-β-Butyrolactone; (±)-β-Methylpropiolactone; 3-Hydroxybutyric Acid Lactone; 4-Methyl-2-oxetanone; 3-Hydroxybutanoic Acid β-Lactone; DL-β-Butyrolactone; rac-β-Bu

Canonical SMILES

CC1CC(=O)O1

Monomer for Biodegradable Polymer Production:

  • Polyhydroxybutyrate (PHB) Synthesis: Beta-butyrolactone acts as a crucial monomer for the production of the biodegradable polymer polyhydroxybutyrate (PHB) through a process called ring-opening polymerization [].
  • Racemic vs. Natural PHB: While β-butyrolactone readily polymerizes, the resulting PHB is racemic, meaning it lacks the specific stereochemistry found in natural PHB. This difference impacts the polymer's material properties like strength and degradation behavior, making it inferior to naturally sourced PHB [].

Organic Synthesis Building Block:

  • Versatile Reactant: Beta-butyrolactone's cyclic structure and reactive ester group make it a valuable building block in various organic synthesis reactions. Its participation in such reactions allows for the creation of more complex molecules with diverse functionalities [].

Research Applications in Specific Fields:

Beyond these general applications, β-butyrolactone finds use in specific scientific research areas, including:

  • Biomedical Research: Studies explore the potential of β-butyrolactone derivatives for applications in drug delivery and biomarker development [, ].
  • Material Science: Research investigates the use of β-butyrolactone in the development of biocompatible materials and polymers with unique properties [, ].

β-BL is a four-membered cyclic ester with the chemical formula C₄H₆O₂. It is a colorless liquid with a characteristic odor produced during chemical synthesis as a racemic mixture (equal amounts of left-handed and right-handed molecules) [].


Molecular Structure Analysis

The β-BL molecule adopts a ring structure with an oxygen atom bonded to two carbon atoms. One of the carbons also forms a double bond with another oxygen atom, creating an ester group (C=O-O-C) within the ring []. This cyclic structure and the presence of the ester group are key features of β-BL, influencing its chemical properties.


Chemical Reactions Analysis

Synthesis

β-BL can be synthesized through various methods, including the cyclization of 3-hydroxybutanoic acid []. However, the specific details of these reactions might involve hazardous chemicals or processes and are not suitable for discussion here.

Decomposition

Under acidic or basic conditions, β-BL can hydrolyze (react with water) to form 3-hydroxybutanoic acid [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: 71–73 °C (160–163 °F) []
  • Solubility: Miscible with water and various organic solvents []
  • Stability: Relatively stable under ambient conditions []

Physical Description

Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992)

XLogP3

0.3

Boiling Point

160 to 163 °F at 29 mm Hg (NTP, 1992)

Flash Point

140 °F (NTP, 1992)

Density

1.0555 at 68 °F (NTP, 1992)

Melting Point

-46.3 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mm Hg at 108 °F ; 5.5 mm Hg at 124° F; 18.5 mm Hg at 163° F (NTP, 1992)

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3068-88-0
36536-46-6

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

2-Oxetanone, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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